

Application Notes and Protocols: 8-Iodoquinoline-5-carboxylic Acid in Medicinal Chemistry

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Compound of Interest

Compound Name: 8-Iodoquinoline-5-carboxylic acid

Cat. No.: B11837718

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Disclaimer: Direct experimental data on the biological activity of **8-Iodoquinoline-5-carboxylic acid** is limited in publicly available literature. The following application notes and protocols are based on the activities of structurally related compounds and provide a framework for its potential applications and methodologies for its investigation.

Introduction

8-Iodoquinoline-5-carboxylic acid is a halogenated derivative of the quinoline carboxylic acid scaffold. The quinoline ring is a prominent heterocyclic motif found in a wide array of medically important compounds, including antimalarials, antibacterials, and anticancer agents. The inclusion of a carboxylic acid moiety can enhance solubility and provide a key interaction point with biological targets, while the iodine atom can modulate lipophilicity, metabolic stability, and binding interactions.

Based on the biological activities of its close analogs, **8-Iodoquinoline-5-carboxylic acid** holds potential in several areas of medicinal chemistry, primarily as an enzyme inhibitor and an antimicrobial agent. Its structural similarity to known inhibitors of metalloenzymes and DNA-modifying enzymes makes it a compound of interest for further investigation.

Potential Therapeutic Applications and Biological Targets

The medicinal chemistry applications of **8-Iodoquinoline-5-carboxylic acid** can be inferred from its structural analogs, such as 8-hydroxy-7-iodoquinoline-5-sulfonic acid, 8-hydroxy-isoquinoline-5-carboxylic acid, and 8-hydroxy-5-quinolinecarboxylic acid (IOX1).

Antimicrobial and Antifungal Activity

Derivatives of 8-hydroxy-7-iodoquinoline have demonstrated significant antimicrobial and antifungal properties.[1][2] The 8-hydroxyquinoline core is a well-established pharmacophore with a range of biological activities.[3] The iodo-substitution can enhance this activity. It is plausible that **8-Iodoquinoline-5-carboxylic acid** could exhibit similar properties.

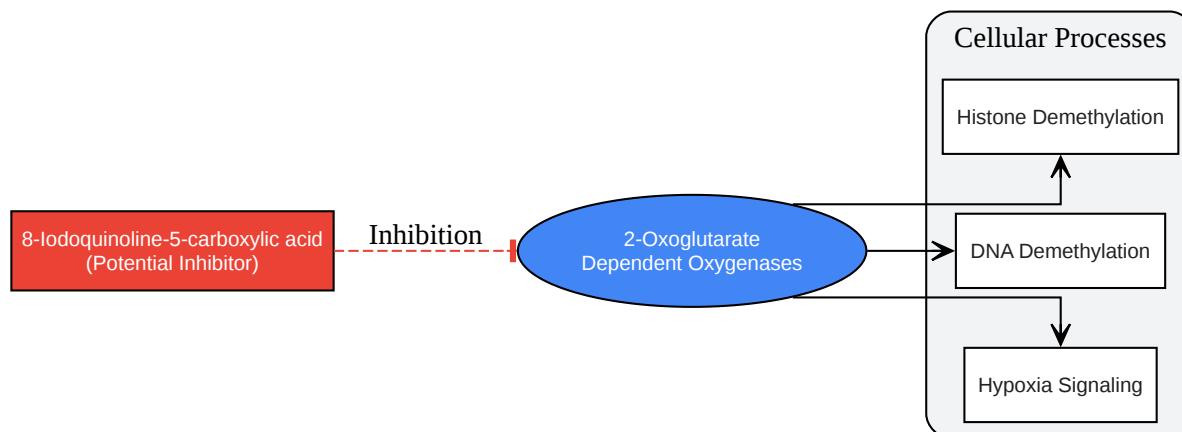
Potential Mechanism of Action: The antimicrobial activity of quinoline derivatives is often attributed to their ability to chelate metal ions essential for bacterial enzyme function or to disrupt cell wall integrity.

Enzyme Inhibition

2.2.1. Inhibition of 2-Oxoglutarate (2OG)-Dependent Oxygenases

The structural isomer, 8-hydroxy-isoquinoline-5-carboxylic acid, is a known inhibitor of 2-oxoglutarate-dependent oxygenases.[4] These enzymes play crucial roles in various cellular processes, including epigenetic regulation and metabolism.[4]

- Signaling Pathway:



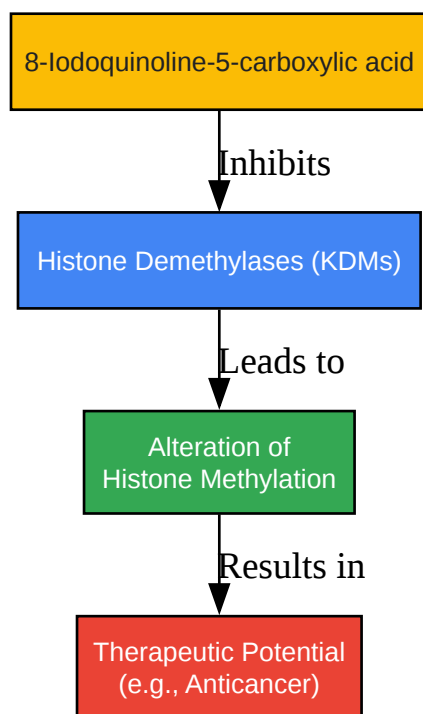
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Caption: Potential inhibition of 2-oxoglutarate-dependent oxygenases.

2.2.2. Inhibition of Histone Demethylases (KDMs)

The close analog, 8-hydroxy-5-quinolinecarboxylic acid (IOX1), is an inhibitor of Jumonji C (JmjC) domain-containing histone demethylases.^[5] These enzymes are critical for epigenetic regulation, and their dysregulation is implicated in various cancers.

- Logical Relationship:



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Caption: Logic of KDM inhibition leading to therapeutic potential.

Quantitative Data from Analog Studies

The following table summarizes quantitative data for analogs of **8-Iodoquinoline-5-carboxylic acid**. This data can serve as a benchmark for future studies on the target compound.

Compound	Target Organism/Enzyme	Activity Type	Value	Reference
8-Hydroxy-7-iodo-5-quinolinesulfonic acid	Candida spp.	MIC	2-1024 µg/ml	[6]
8-Hydroxy-7-iodo-5-quinolinesulfonic acid	M. canis & T. mentagrophytes	MIC	Fungicidal Effect	[6]
2-isobutyl-5,7-dichloro-8-hydroxyquinoline	Dengue Virus Serotype 2 (DENV2)	IC50	0.49 µM	[3]
2-isobutyl-5,7-dichloro-8-hydroxyquinoline	Dengue Virus Serotype 2 (DENV2)	CC50	19.39 µM	[3]

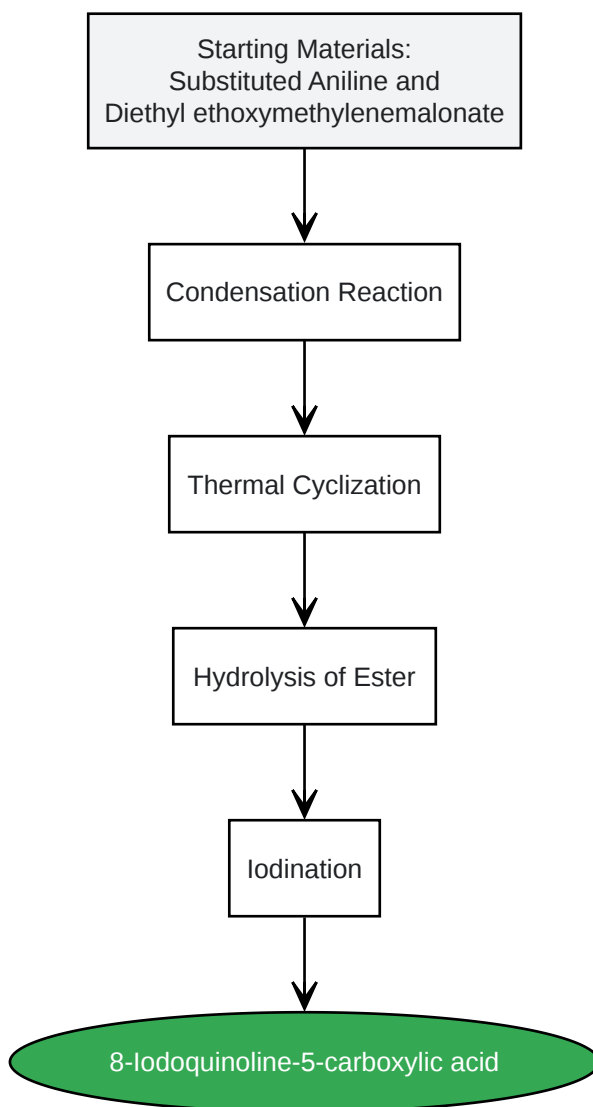
Experimental Protocols

The following are representative protocols based on methodologies used for structurally similar compounds. These can be adapted for the synthesis and evaluation of **8-Iodoquinoline-5-carboxylic acid**.

General Synthetic Protocol for Substituted Quinolines

A common route to quinoline carboxylic acids is through the Gould-Jacobs reaction or modifications thereof. A hypothetical synthetic workflow for **8-Iodoquinoline-5-carboxylic acid** is presented below.

- Experimental Workflow:



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Caption: A general workflow for the synthesis of a substituted quinoline.

Protocol:

- Condensation: React an appropriately substituted aniline (e.g., 3-amino-4-iodobenzoic acid) with diethyl ethoxymethylenemalonate. The reaction is typically carried out in a suitable solvent and may be heated.
- Cyclization: The intermediate from the condensation step is heated at high temperatures (e.g., in diphenyl ether) to induce cyclization to the quinoline ring system.

- Hydrolysis: The resulting ethyl ester is hydrolyzed to the carboxylic acid using a base (e.g., sodium hydroxide) followed by acidification.
- Purification: The final product is purified by recrystallization or column chromatography.

Note: This is a generalized protocol. Specific reaction conditions, including temperature, reaction time, and purification methods, would need to be optimized.

In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol is for determining the Minimum Inhibitory Concentration (MIC) of a compound against bacterial strains.

Materials:

- Test compound (**8-Iodoquinoline-5-carboxylic acid**) stock solution in DMSO.
- Bacterial strains (e.g., *Staphylococcus aureus*, *Escherichia coli*).
- Cation-adjusted Mueller-Hinton Broth (CAMHB).
- 96-well microtiter plates.
- Spectrophotometer.

Procedure:

- Prepare a serial two-fold dilution of the test compound in CAMHB in a 96-well plate.
- Inoculate each well with a standardized bacterial suspension to a final concentration of approximately 5×10^5 CFU/mL.
- Include positive (bacteria in broth) and negative (broth only) controls.
- Incubate the plates at 37°C for 18-24 hours.

- The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Enzyme Inhibition Assay (Generic Protocol)

This protocol describes a general method for assessing the inhibitory activity of a compound against a target enzyme.

Materials:

- Target enzyme (e.g., a histone demethylase).
- Substrate for the enzyme (e.g., a methylated histone peptide).
- Test compound (**8-Iodoquinoline-5-carboxylic acid**) at various concentrations.
- Assay buffer.
- Detection reagent (specific to the assay, e.g., fluorescent or colorimetric).
- 96-well assay plates.
- Plate reader.

Procedure:

- Add the assay buffer, enzyme, and test compound at various concentrations to the wells of a 96-well plate.
- Incubate for a pre-determined time to allow for compound-enzyme interaction.
- Initiate the enzymatic reaction by adding the substrate.
- Incubate for a specific time at the optimal temperature for the enzyme.
- Stop the reaction (if necessary) and add the detection reagent.
- Measure the signal (e.g., fluorescence or absorbance) using a plate reader.

- Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Conclusion

While direct experimental evidence for the medicinal chemistry applications of **8-Iodoquinoline-5-carboxylic acid** is not yet widely reported, the analysis of its structural analogs provides a strong rationale for its investigation as a potential antimicrobial agent and an inhibitor of enzymes such as 2-oxoglutarate-dependent oxygenases and histone demethylases. The protocols and data presented here offer a foundation for researchers to explore the therapeutic potential of this compound. Further studies are warranted to synthesize, characterize, and evaluate the biological activities of **8-Iodoquinoline-5-carboxylic acid** to validate these potential applications.

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